molecular formula C12H11ClF3N5O3 B2987404 5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 338410-26-7

5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No. B2987404
M. Wt: 365.7
InChI Key: JMTKRDBWAABAMB-UHFFFAOYSA-N
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Description

The compound “5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives often involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The distinctive physical–chemical properties of TFMP derivatives are thought to be due to the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Enaminones as Synthesis Building Blocks

Enaminones in Antitumor and Antimicrobial Activities : Enaminones have been used as key intermediates in synthesizing a variety of compounds with potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and reacted with active methylene compounds, leading to substituted pyridine derivatives. These compounds demonstrated inhibition effects on human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, a standard treatment. Additionally, their antimicrobial activity was also evaluated, showing the diverse applications of enaminones in scientific research (Riyadh, 2011).

Synthesis of Amino Acid-like Building Blocks

Regioselective Synthesis for Novel Building Blocks : The regioselective synthesis of novel achiral and chiral heterocyclic amino acid-like building blocks was developed using enaminones. Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates were prepared by reacting β-enamino ketoesters with hydroxylamine hydrochloride. The structural assignments of these compounds were confirmed using various spectroscopic techniques, highlighting the innovative synthesis methods for creating new compounds with potential applications in scientific research (Bruzgulienė et al., 2022).

Synthesis and Antimicrobial Activity of Heterocycles

Synthesis of Pyridothienopyrimidines and Pyridothienotriazines : The synthesis of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their reaction with various compounds yielded pyrimidinones and triazinones. These compounds, upon testing, showed in vitro antimicrobial activities, showcasing the potential of these synthesized heterocycles in medical and pharmaceutical research (Abdel-rahman et al., 2002).

properties

IUPAC Name

5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-[(Z)-hydroxyiminomethyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N5O3/c13-8-1-6(12(14,15)16)3-17-10(8)18-4-7-2-9(21-24-7)11(22)19-5-20-23/h1,3,5,7,23H,2,4H2,(H,17,18)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTKRDBWAABAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)NC=NO)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(ON=C1C(=O)N/C=N\O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide

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